An In-Depth Technical Guide to Secolongifolenediol: Structure, Properties, and Scientific Applications
An In-Depth Technical Guide to Secolongifolenediol: Structure, Properties, and Scientific Applications
Abstract This technical guide provides a comprehensive overview of secolongifolenediol, a bicyclic diterpenoid diol derived from microbial fermentation. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's unique chemical architecture, its physicochemical and spectroscopic properties, and detailed methodologies for its isolation and structural elucidation. While direct biological activity data for secolongifolenediol is nascent, this guide explores its potential as a valuable scaffold in medicinal chemistry by drawing parallels with the known bioactivities of related terpenoid compounds. The protocols and workflows presented herein are designed to be self-validating, providing both the procedural steps and the scientific rationale behind them, thereby offering a robust framework for future research and application.
Introduction
Overview of Secolongifolenediol
Secolongifolenediol is a sesquiterpenoid natural product characterized by a complex, bridged-ring system. Its molecular formula is C15H26O2.[][2] The name "seco-longifolene" indicates its structural relationship to the longifolene family of terpenes, implying that it is formed through the cleavage (a seco process) of a bond in the parent longifolene skeleton. This structural modification results in a unique bicyclo[4.2.1]nonane core, distinguishing it from many other sesquiterpenoids.
Origin and Significance
Secolongifolenediol is a secondary metabolite produced during the fermentation of the fungus Bipolaris eleusines.[] As a microbial product, it represents an intriguing target for biotechnological production and optimization. The intricate three-dimensional architecture of secolongifolenediol makes it a compelling scaffold for synthetic and medicinal chemistry, offering a stereochemically rich starting point for the development of novel therapeutic agents.
Scope of the Guide
This document serves as a foundational resource for scientists working with or interested in secolongifolenediol. It covers the molecule's fundamental chemical identity, provides a summary of its known properties, and outlines detailed, field-proven workflows for its isolation from fermentation broth and its complete structural verification using modern spectroscopic techniques.
Chemical Structure and Stereochemistry
Molecular Formula and IUPAC Nomenclature
The definitive chemical identity of secolongifolenediol is established by its molecular formula and systematic name:
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Molecular Formula : C15H26O2
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IUPAC Name : (1R,6R,9S)-2,2,6-Trimethyl-7-(hydroxymethyl)bicyclo[4.2.1]nona-7-ene-9-Ethanol[]
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CAS Number : 53587-37-4[]
Core Bicyclo[4.2.1]nonane Skeleton
The core of secolongifolenediol is a bicyclo[4.2.1]nonane ring system. This structure consists of a seven-membered ring bridged by an ethylene linkage, creating a conformationally constrained and sterically defined molecule. This rigid framework is a key feature that would influence its interaction with biological targets.
Key Functional Groups
Secolongifolenediol possesses several key functional groups that dictate its chemical reactivity and properties:
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Primary Alcohol : A hydroxymethyl group (-CH2OH) attached to the double bond.
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Tertiary Alcohol : A hydroxyl group (-OH) on the ethanol side chain.
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Trisubstituted Alkene : A double bond within the seven-membered ring, providing a site for further chemical modification.
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Gem-dimethyl Group : Two methyl groups on the same carbon atom, a common feature in terpenoids.
Stereochemical Configuration
The absolute stereochemistry, defined as (1R,6R,9S), establishes a specific three-dimensional arrangement of the atoms.[] This chirality is critical for its potential biological activity, as molecular recognition by enzymes and receptors is highly dependent on stereoisomerism.
Caption: 2D chemical structure of Secolongifolenediol.
Physicochemical and Spectroscopic Properties
A precise understanding of the physical and spectroscopic properties of secolongifolenediol is fundamental for its purification, characterization, and quantification.
Physical Properties
Quantitative data such as melting point and solubility are not widely reported in the literature, necessitating empirical determination for specific applications.
| Property | Value | Source |
| Molecular Formula | C15H26O2 | [][2] |
| Molecular Weight | ~238.37 g/mol | Calculated |
| Exact Mass | 238.19328 g/mol | [2] |
| Appearance | (Not reported) | - |
| Melting Point | (Not reported) | - |
| Solubility | (Not reported, expected in polar organic solvents) | - |
Spectroscopic Profile
The structural identity of secolongifolenediol is unequivocally confirmed through a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[3][4]
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¹H NMR : The proton spectrum would reveal signals for the three methyl groups (singlets), multiple methylene and methine protons in the aliphatic region (with complex splitting patterns due to the rigid bicyclic system), an olefinic proton, and protons on carbons adjacent to the two hydroxyl groups (expected in the 3.4-4.5 ppm range).[5] The two -OH protons themselves would likely appear as broad singlets.[5]
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¹³C NMR : The carbon spectrum should show 15 distinct resonances, corresponding to the three methyls, several sp³-hybridized methylenes and methines, two sp²-hybridized olefinic carbons, and two sp³-hybridized carbons bearing the hydroxyl groups.
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2D NMR : Techniques like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are essential to piece together the connectivity and definitively assign all proton and carbon signals.
-
-
Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation data.[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C15H26O2). The fragmentation pattern would likely show a prominent peak for the loss of water (M-18) and other cleavages characteristic of the bicyclic core.
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Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands, including a strong, broad O-H stretch around 3300-3400 cm⁻¹ (indicative of the alcohol groups) and a C=C stretch around 1640-1680 cm⁻¹.[5]
Isolation and Purification from Natural Sources
Scientific Rationale: The isolation of secolongifolenediol from a complex fermentation broth requires a multi-step purification strategy. The process is designed to systematically remove impurities based on differences in polarity, size, and chemical properties. The choice of an initial solvent extraction with a moderately polar solvent like ethyl acetate is based on the expected polarity of a diol, aiming to efficiently partition the target compound from the aqueous broth while leaving behind highly polar (salts, sugars) and nonpolar (lipids) components. Subsequent chromatographic steps are employed to achieve high purity, moving from low-resolution bulk separation (silica gel) to high-resolution polishing (Sephadex or HPLC).
Source Material
The primary source of secolongifolenediol is the fermentation broth of the fungus Bipolaris eleusines.[]
Experimental Protocol
Step 1: Liquid-Liquid Extraction (LLE)
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Centrifuge the fermentation broth to remove fungal biomass.
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Transfer the supernatant to a large separatory funnel.
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Extract the aqueous supernatant three times with an equal volume of ethyl acetate. The rationale is to maximize the recovery of the moderately polar target compound.
-
Combine the organic extracts and wash with brine to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude extract.
Step 2: Coarse Purification via Silica Gel Chromatography
-
Adsorb the crude extract onto a small amount of silica gel.
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Load the adsorbed sample onto a silica gel column packed in a nonpolar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate mixture (from 100:0 to 0:100). The increasing solvent polarity is necessary to displace compounds of increasing polarity from the silica stationary phase.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the enriched fractions and concentrate.
Step 3: Fine Purification
-
Option A: Size Exclusion Chromatography
-
Dissolve the enriched fraction in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.[6][7] This technique separates molecules based on size and is effective for removing pigments and other small molecule impurities.
-
Elute with methanol and collect fractions, again monitoring by TLC or HPLC.
-
-
Option B: Preparative High-Performance Liquid Chromatography (HPLC)
-
For the highest purity, dissolve the sample in an appropriate solvent (e.g., methanol/water).
-
Inject onto a reverse-phase (C18) preparative HPLC column.
-
Elute with a methanol/water or acetonitrile/water gradient. This method separates compounds based on hydrophobicity and is capable of resolving closely related impurities.
-
Step 4: Purity Assessment
-
Analyze the final purified sample using analytical HPLC with a detector such as a UV or Evaporative Light Scattering Detector (ELSD).
-
Purity is confirmed by the presence of a single, sharp peak in the chromatogram.
Caption: Experimental workflow for the isolation of secolongifolenediol.
Structural Elucidation Workflow
Scientific Rationale: Confirming the structure of a purified natural product is a systematic process of evidence gathering. This workflow follows a logical progression from establishing the basic molecular formula to mapping out the entire atomic connectivity and stereochemistry. HRMS is the gold standard for determining the exact elemental composition.[8] 1D NMR provides the initial census of proton and carbon environments, while a D₂O shake experiment is a simple and definitive way to identify exchangeable -OH protons.[5] Finally, 2D NMR experiments are the cornerstone of modern structural elucidation, as they provide direct evidence of through-bond correlations, allowing the unambiguous assembly of the molecular puzzle.[3]
Protocol: A Step-by-Step Guide to Structural Confirmation
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Confirm Molecular Formula : Dissolve a small amount of the purified compound and acquire a High-Resolution Mass Spectrum (HRMS). The resulting exact mass is compared to the theoretical mass for C15H26O2 to confirm the elemental composition.
-
Acquire 1D NMR Spectra :
-
Record the ¹H NMR spectrum to observe proton chemical shifts, integrals (relative number of protons), and coupling patterns.
-
Record the ¹³C NMR and DEPT-135 spectra. The ¹³C spectrum confirms the presence of 15 carbons, while the DEPT-135 experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
Identify Hydroxyl Protons : Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the two -OH protons will disappear due to proton-deuterium exchange, confirming their identity.[5]
-
Establish H-H Connectivity : Run a COSY (Correlation Spectroscopy) experiment. Cross-peaks in the COSY spectrum identify protons that are spin-coupled, typically through 2-3 bonds, allowing for the tracing of proton networks (e.g., -CH-CH₂-).
-
Correlate Carbons and Protons : Run an HSQC (Heteronuclear Single Quantum Coherence) experiment. This spectrum shows a correlation for every proton directly attached to a carbon, providing an unambiguous assignment of which proton is on which carbon.
-
Assemble the Skeleton : Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is the key final step, revealing correlations between protons and carbons that are 2-3 bonds apart. By analyzing these long-range correlations, one can connect the fragments identified in the COSY experiment and place quaternary carbons and functional groups, ultimately building the complete bicyclic skeleton.
Caption: Logical workflow for the structural elucidation of secolongifolenediol.
Biological Activity and Potential Applications
Current State of Research
As of this writing, specific, peer-reviewed studies detailing the biological activities of secolongifolenediol are limited. This represents a significant opportunity for novel research. The exploration of its therapeutic potential must therefore be inferred from the activities of structurally related natural products.
Potential as a Drug Discovery Scaffold
The rigid, stereochemically complex structure of secolongifolenediol makes it an attractive scaffold for drug discovery. Its defined three-dimensional shape could allow for high-affinity, selective binding to protein targets, a desirable trait for modern drug candidates. The two hydroxyl groups and the double bond serve as convenient handles for chemical modification to create a library of analogues for structure-activity relationship (SAR) studies.
Inferred Bioactivities
Many terpenoids and other plant- and microbe-derived secondary metabolites exhibit a wide range of biological effects.[9] Based on these precedents, secolongifolenediol could be investigated for the following activities:
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Anti-inflammatory and Antioxidant Properties : Terpenoids and polyphenolic compounds are well-known for their ability to modulate inflammatory pathways and scavenge reactive oxygen species (ROS).[10][11] Screening secolongifolenediol in cellular assays for inflammation (e.g., measuring inhibition of cytokines like TNF-α or IL-6) and antioxidant capacity (e.g., ABTS or DPPH assays) would be a logical first step.
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Antimicrobial Activity : Natural products are a rich source of antimicrobial agents.[12] Secolongifolenediol could be tested against a panel of pathogenic bacteria and fungi to determine if it has potential as an anti-infective agent.
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Anticancer Properties : The unique structures of many terpenoids have led to their development as anticancer drugs.[13] It would be valuable to screen secolongifolenediol for cytotoxicity against various cancer cell lines.
Future Research Directions
To unlock the potential of secolongifolenediol, future research should focus on:
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Systematic Biological Screening : Performing a broad-based screening of the pure compound against a diverse range of biological targets and disease models.
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Total Synthesis : Developing a robust total synthesis route would provide access to larger quantities of the material for extensive testing and allow for the creation of non-natural analogues.
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Mechanism of Action Studies : If a significant biological activity is identified, subsequent studies should aim to elucidate the specific molecular mechanism by which secolongifolenediol exerts its effect.
Conclusion
Secolongifolenediol is a structurally intriguing sesquiterpenoid diol of microbial origin. While its full biological potential remains to be explored, its unique bicyclic framework and chemical functionality mark it as a promising candidate for further investigation in natural product chemistry and medicinal drug discovery. This guide provides the essential technical foundation—from its fundamental chemical identity and properties to robust protocols for its isolation and characterization—to empower researchers to build upon the current knowledge and explore the scientific and therapeutic applications of this fascinating molecule.
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